methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride
CAS No.: 1269151-90-7
Cat. No.: VC11648548
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol
* For research use only. Not for human or veterinary use.
![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride - 1269151-90-7](/images/structure/VC11648548.png)
Specification
CAS No. | 1269151-90-7 |
---|---|
Molecular Formula | C11H16ClNO2S |
Molecular Weight | 261.77 g/mol |
IUPAC Name | methyl 3-(2-aminoethylsulfanylmethyl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12;/h2-4,7H,5-6,8,12H2,1H3;1H |
Standard InChI Key | WGBMIJONNHTQRS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1)CSCCN.Cl |
Canonical SMILES | COC(=O)C1=CC=CC(=C1)CSCCN.Cl |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name, methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride, reveals its molecular architecture:
-
Benzoate backbone: A benzene ring substituted at position 3 with a methyl ester group () .
-
Sulfanylmethyl side chain: A methylene () group bonded to a sulfur atom (), forming a thioether linkage .
-
2-Aminoethyl moiety: A two-carbon chain terminating in a primary amine (), protonated as a hydrochloride salt () .
Molecular Formula and Weight
Based on structural analogs like methyl 3-(2-aminoethyl)benzoate (CHNO, MW 179.22 g/mol) , the target compound’s formula is inferred as CHClNOS, with a theoretical molecular weight of 277.76 g/mol (accounting for the added sulfur, methylene, and hydrochloride).
Spectral and Stereochemical Considerations
-
Infrared (IR) spectroscopy: Expected peaks include ~1700 cm (ester carbonyl), ~3300 cm (amine), and ~700 cm .
-
NMR: The aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and sulfanylmethyl groups (δ 2.5–3.0 ppm) would dominate spectra .
Synthetic Routes and Optimization
While no direct synthesis is documented, strategies from related compounds suggest viable pathways:
Thioether Formation via Nucleophilic Substitution
A two-step approach inspired by sulfamoyl benzoate synthesis :
-
Intermediate preparation: React methyl 3-(chloromethyl)benzoate with 2-aminoethanethiol in tetrahydrofuran (THF) under reflux, using CuBr catalysis (45–60°C, 10–14 hours) .
-
Salt formation: Treat the free amine with hydrochloric acid to yield the hydrochloride salt.
Theoretical yield: 85–92% (extrapolated from sulfonamide reactions achieving 94–96% yields ).
Challenges and Purification
-
Byproducts: Competing oxidation of thiols to disulfides or over-alkylation .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Physicochemical Properties (Predicted)
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume